molecular formula C15H19N5OS2 B2865323 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-95-5

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2865323
CAS No.: 868220-95-5
M. Wt: 349.47
InChI Key: OBHKHPRNTPIPLH-UHFFFAOYSA-N
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Description

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The presence of the ethylpiperazine and thiophene moieties further enhances its chemical and biological properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through cyclization reactions involving appropriate precursors. The ethylpiperazine and thiophene groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the progress and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    4-(Substituted)-piperazin-1-yl)cinnolines: Exhibits antifungal and antitumor properties.

Uniqueness

5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol stands out due to its unique combination of the thiazolo[3,2-b][1,2,4]triazole core with ethylpiperazine and thiophene groups

Properties

IUPAC Name

5-[(4-ethylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS2/c1-2-18-5-7-19(8-6-18)12(11-4-3-9-22-11)13-14(21)20-15(23-13)16-10-17-20/h3-4,9-10,12,21H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHKHPRNTPIPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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